molecular formula C8H10O B2856072 Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde CAS No. 422318-78-3

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde

Cat. No. B2856072
CAS RN: 422318-78-3
M. Wt: 122.167
InChI Key: UEKVKRRJOCIUOX-UHFFFAOYSA-N
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Description

Dispiro[2.0.2{4}.1{3}]heptane-7-carbaldehyde is a complex organic compound. The “dispiro” prefix indicates that the molecule contains two spiro atoms, which are quaternary atoms that are the only common atom of two rings . The “heptane” part of the name suggests that the compound contains a seven-carbon chain, and the “carbaldehyde” suffix indicates the presence of an aldehyde functional group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the dispiro system and the aldehyde group . The dispiro system would likely impart a degree of strain to the molecule, which could influence its reactivity.


Chemical Reactions Analysis

As for the chemical reactions, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The dispiro system might also participate in certain reactions, depending on the exact structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the aldehyde group could make the compound polar and capable of forming hydrogen bonds.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

dispiro[2.0.24.13]heptane-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-5-6-7(1-2-7)8(6)3-4-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVKRRJOCIUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C23CC3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde

CAS RN

422318-78-3
Record name dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde
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